molecular formula C9H7N B057606 Quinoline CAS No. 91-22-5

Quinoline

Cat. No. B057606
Key on ui cas rn: 91-22-5
M. Wt: 129.16 g/mol
InChI Key: SMWDFEZZVXVKRB-UHFFFAOYSA-N
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Patent
US05616795

Procedure details

According to the procedure described in Example 1, the reaction is carried out with the same amounts of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid using toluene instead of meta-xylene, with quinoline, giving a yield of 92.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C(I)=C(C(O)=O)C(I)=C(C(O)=O)[C:7]=1I.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[N:1]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:23]=[CH:7][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=C(C1I)C(=O)O)I)C(=O)O)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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